Product packaging for AZD9291-345(Cat. No.:)

AZD9291-345

Cat. No.: B1574160
M. Wt: 345.39776
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZD9291-345, an analog of the third-generation EGFR inhibitor Osimertinib (AZD9291), is a targeted covalent compound designed for oncological research. It acts as a potent, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary research value lies in targeting both the sensitizing mutations (such as exon 19 deletions and L858R) and the resistance T790M mutation in EGFR, while sparing the wild-type form of the receptor. This selectivity makes it a valuable tool for studying resistance mechanisms to first- and second-generation EGFR inhibitors in diseases like non-small cell lung cancer (NSCLC) . The compound exerts its effect by specifically covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, leading to sustained inhibition of EGFR-driven signaling pathways . Preclinical studies on related compounds have also demonstrated promising blood-brain barrier penetration, expanding its research applicability to models of central nervous system metastasis . Researchers utilize this compound to investigate acquired resistance pathways, which can include secondary mutations like C797S, activation of alternative signaling pathways (e.g., MET/HER2 amplification), or histological transformation . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Appearance

white solid powder

Synonyms

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Origin of Product

United States

Molecular Mechanism of Action and Receptor Interactions of Azd9291

Irreversible Kinase Inhibition

AZD9291's efficacy stems from its nature as an irreversible inhibitor of the EGFR kinase. aacrjournals.orgnih.gov This is in contrast to first-generation TKIs, which bind reversibly to the ATP-binding site of the receptor. aacrjournals.orgnih.gov

Covalent Binding to Cysteine-797 Residue within the EGFR ATP-Binding Site

The cornerstone of AZD9291's irreversible action is its ability to form a covalent bond with a specific amino acid residue, Cysteine-797 (Cys797), located within the ATP-binding pocket of the EGFR kinase domain. aacrjournals.orgnih.govnih.gov This covalent linkage is formed via the drug's acrylamide (B121943) group. aacrjournals.orgresearchgate.net By permanently blocking this site, AZD9291 effectively and durably shuts down the kinase's signaling activity. aacrjournals.org Mass spectrometry analysis has confirmed this covalent modification at the Cys797 residue. aacrjournals.org

Distinction from Reversible EGFR TKI Binding Modes

First-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, are ATP-competitive inhibitors that bind reversibly to the kinase domain. aacrjournals.orgnih.gov Their effectiveness can be diminished by mutations that increase the receptor's affinity for ATP, such as the T790M mutation. nih.gov In contrast, AZD9291's irreversible binding to Cys797 provides a more sustained and potent inhibition, even in the presence of mutations that confer resistance to earlier-generation TKIs. aacrjournals.orgnih.gov Second-generation irreversible TKIs like afatinib (B358) and dacomitinib (B1663576) also form covalent bonds but lack the selectivity of AZD9291, leading to greater inhibition of wild-type EGFR. aacrjournals.orgnih.gov

Mutant-Selective Inhibition Profile

A defining characteristic of AZD9291 is its remarkable selectivity for mutant forms of EGFR over the wild-type (WT) receptor. aacrjournals.orgnih.govacs.org This selectivity is crucial for its favorable therapeutic window.

Potency Against Activating EGFR Mutations (e.g., L858R, Exon 19 Deletion)

AZD9291 demonstrates potent inhibition of the common activating EGFR mutations, including the L858R point mutation in exon 21 and deletions in exon 19. aacrjournals.orgnih.govscispace.com These mutations are known to sensitize tumors to EGFR TKI therapy. nih.gov In preclinical studies, AZD9291 effectively inhibited EGFR phosphorylation in cell lines harboring these sensitizing mutations, with IC₅₀ values in the low nanomolar range. aacrjournals.orgnih.gov

Potency Against EGFR T790M Resistance Mutation

The T790M mutation, often referred to as the "gatekeeper" mutation, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. nih.govasco.orgamegroups.org AZD9291 was specifically designed to overcome this resistance mechanism. aacrjournals.orgnih.gov It exhibits potent inhibitory activity against EGFR that harbors both a sensitizing mutation and the T790M resistance mutation. aacrjournals.orgnih.gov In enzymatic assays, AZD9291 was significantly more potent against the L858R/T790M double mutant than against the L858R single mutant alone. aacrjournals.orgnih.gov

Selectivity Profile Against Wild-Type EGFR

A key advantage of AZD9291 is its significantly lower activity against wild-type EGFR. aacrjournals.orgresearchgate.netaacrjournals.org This selectivity is attributed to the specific conformation of the ATP-binding pocket in the mutant receptors, which allows for more favorable binding of AZD9291. oncotarget.com Research indicates that AZD9291 is approximately 200 times more selective for the T790M/L858R mutant over wild-type EGFR. rcsb.org This selectivity profile translates into a reduced likelihood of toxicities commonly associated with non-selective EGFR inhibition, such as rash and diarrhea. acs.org

In Vitro Potency of AZD9291 Against Different EGFR Genotypes

Cell Line EGFR Mutation Status AZD9291 IC₅₀ (nmol/L) for EGFR Phosphorylation Inhibition
PC-9 Exon 19 deletion 13 - 54
H3255 L858R 13 - 54
H1975 L858R/T790M < 15
PC-9VanR Exon 19 deletion/T790M < 15
A431, LOVO, NCI-H2073 Wild-Type 480 - 1,865

Data sourced from preclinical studies. aacrjournals.orgnih.gov

Downstream Signaling Pathway Modulation

Inhibition of EGFR Phosphorylation (pEGFR)

AZD9291 is a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR. nih.govharvard.edu This selectivity is crucial for its therapeutic window. The compound covalently binds to the cysteine-797 residue within the ATP-binding site of the mutant EGFR, leading to irreversible inhibition of its kinase activity. patsnap.comdovepress.com

In preclinical studies, AZD9291 has demonstrated potent inhibition of EGFR phosphorylation (pEGFR) in cell lines harboring these mutations. For instance, in cell lines with sensitizing mutations (PC-9, H3255, H1650) and the T790M resistance mutation (H1975, PC-9VanR), AZD9291 effectively inhibits pEGFR. nih.govaacrjournals.org Conversely, its inhibitory effect on pEGFR in wild-type EGFR cell lines is considerably weaker. nih.govaacrjournals.org This potent and selective inhibition of pEGFR is a hallmark of AZD9291's mechanism of action and translates to the profound inhibition of tumor growth observed in preclinical models. abmole.comglpbio.com

In vivo studies have further confirmed these findings. Treatment with AZD9291 in xenograft models with EGFR mutations leads to a significant and sustained reduction in pEGFR levels in tumor tissues. nih.govaacrjournals.org For example, in an H1975 (L858R/T790M) xenograft model, a single dose of AZD9291 resulted in strong and prolonged inhibition of pEGFR. nih.govaacrjournals.org

Cell LineEGFR Mutation StatusAZD9291 IC50 for pEGFR Inhibition (nM)Reference
PC-9Exon 19 deletion< 25 glpbio.com
H1975L858R/T790M< 25 glpbio.com
LoVoWild-Type> 500 glpbio.com
PC-9Exon 19 deletion17 harvard.edu
H1975L858R/T790M15 harvard.edu
H3255L858R54 harvard.edu
A431Wild-Type1684 harvard.edu
H2073Wild-Type1865 harvard.edu

Impact on PI3K/AKT/mTOR Pathway Components (e.g., pAKT, pPRAS40)

The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR signaling, playing a central role in cell growth, survival, and proliferation. patsnap.commdpi.com Inhibition of EGFR by AZD9291 leads to the downregulation of this pathway. Specifically, AZD9291 treatment has been shown to decrease the phosphorylation of key components like AKT (pAKT) and proline-rich AKT substrate of 40 kDa (pPRAS40). nih.govaacrjournals.org

In various EGFR-mutant cell lines, AZD9291 effectively suppresses the phosphorylation of AKT. nih.govabmole.com However, the extent of inhibition can be influenced by the genetic background of the cancer cells. For instance, in cell lines with PTEN loss, which is a negative regulator of the PI3K/AKT pathway, higher levels of pAKT may be retained despite EGFR inhibition. nih.gov

Immunohistochemical analysis of tumor tissues from xenograft models treated with AZD9291 has demonstrated a marked reduction in the levels of pAKT and pPRAS40, confirming the in vivo modulation of the PI3K/AKT/mTOR pathway. nih.govaacrjournals.org While AZD9291 effectively inhibits this pathway, sustained signaling through PI3K/AKT can contribute to therapeutic resistance. aacrjournals.orgmdpi.com

Impact on MAP/MEK/ERK Pathway Components (e.g., pERK)

The MAP/MEK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another major signaling cascade downstream of EGFR that regulates cell division and differentiation. patsnap.comdovepress.com AZD9291-mediated inhibition of EGFR leads to a subsequent reduction in the phosphorylation of ERK (pERK). nih.govabmole.com

Studies in EGFR-mutant cell lines have consistently shown that AZD9291 treatment leads to a decrease in pERK levels. nih.govglpbio.com This effect is observed in both sensitizing mutation and T790M resistance mutation models. nih.gov In vivo, the administration of AZD9291 to tumor-bearing mice results in a profound inhibition of pERK in tumor tissues. nih.govfrontiersin.org

It is noteworthy that similar to the PI3K/AKT pathway, the MAPK pathway can also be a route for resistance to EGFR inhibitors. aacrjournals.org Persistent or reactivated MAPK signaling, despite EGFR blockade by AZD9291, has been observed and can limit the drug's efficacy. aacrjournals.orgresearchgate.net

Other Affected Signaling Nodes (e.g., pS6)

The ribosomal protein S6 is a downstream effector of both the PI3K/AKT/mTOR and MAP/MEK/ERK pathways. Its phosphorylation (pS6) is a key event in the regulation of protein synthesis and cell size. aacrjournals.org As a consequence of inhibiting both of these upstream pathways, AZD9291 treatment leads to a reduction in the phosphorylation of S6. nih.govaacrjournals.org

In vivo studies using xenograft models have demonstrated that AZD9291 administration significantly reduces the levels of pS6 in tumor tissues. nih.govaacrjournals.org This indicates a comprehensive blockade of the major downstream signaling pathways driven by mutant EGFR. However, similar to pAKT and pERK, the inhibition of pS6 can be transient and may not be completely sustained, potentially contributing to incomplete tumor response or the development of resistance. nih.govaacrjournals.orgaacrjournals.org

Summary of Downstream Signaling Pathway Modulation by AZD9291

Pathway Component Effect of AZD9291 Reference
pEGFR Potent and sustained inhibition nih.govaacrjournals.org
pAKT Inhibition nih.govabmole.com
pPRAS40 Inhibition nih.govaacrjournals.org
pERK Inhibition nih.govglpbio.com

Preclinical Research and Cellular Efficacy Studies

In Vitro Investigations

Characterization in Cancer Cell Lines

AZD9291 was specifically designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs. nih.gov In vitro studies have consistently demonstrated its high potency in cell lines with these mutations.

In EGFR phosphorylation assays, AZD9291 potently inhibited EGFR phosphorylation in cell lines with sensitizing mutations, such as PC-9 (exon 19 deletion), H3255 (L858R), and H1650 (exon 19 deletion), with mean IC₅₀ values ranging from 13 to 54 nM. nih.gov Crucially, it also showed potent inhibition of EGFR phosphorylation in cell lines harboring the T790M resistance mutation, including H1975 (L858R/T790M) and PC-9VanR (exon 19 deletion/T790M), with mean IC₅₀ values under 15 nM. nih.gov This demonstrated a significant advantage over first-generation TKIs, which are largely ineffective against T790M. nih.gov

This inhibition of receptor phosphorylation translates directly to potent anti-proliferative effects. In cell viability assays, AZD9291 showed high potency in both sensitizing-mutant and T790M-mutant cell lines. For instance, the mean IC₅₀ for cell growth inhibition was reported as 8 nM in PC-9 cells, 11 nM in H1975 cells, and 40 nM in PC-9VanR cells.

Table 1: In Vitro Activity of AZD9291 in EGFR-Mutant NSCLC Cell Lines

Cell Line EGFR Mutation Status Assay Type IC₅₀ (nM)
PC-9 Exon 19 deletion EGFR Phosphorylation 17
PC-9 Exon 19 deletion Cell Proliferation 8
H3255 L858R EGFR Phosphorylation 54
H1650 Exon 19 deletion EGFR Phosphorylation 13
H1975 L858R/T790M EGFR Phosphorylation 15
H1975 L858R/T790M Cell Proliferation 11
PC-9VanR Exon 19 del/T790M EGFR Phosphorylation 6
PC-9VanR Exon 19 del/T790M Cell Proliferation 40

Data compiled from multiple research sources.

A key feature of AZD9291 is its selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is critical for a favorable therapeutic window, as inhibition of WT EGFR is associated with toxicities like skin rash and diarrhea. In vitro studies confirmed this selectivity profile.

In WT EGFR cell lines such as the colon adenocarcinoma line LOVO, AZD9291 was significantly less potent at inhibiting EGFR phosphorylation, with a mean IC₅₀ of 480 nM. nih.gov This contrasts sharply with its potency in mutant cell lines. Immunoblot analysis further showed that AZD9291 had substantially less activity against EGFR phosphorylation and downstream signaling pathways in the LOVO cell line compared to its effects in mutant EGFR lines like PC-9 and H1975. nih.gov Similarly, the anti-proliferative activity was much lower in WT cell lines compared to their EGFR-mutant counterparts. abmole.com

Beyond cell lines with inherent T790M mutations, researchers have established specific models of acquired resistance to investigate further resistance mechanisms. The HCC827/AR cell line, for example, was developed to be resistant to AZD9291. Studies on such models are crucial for understanding how tumors might evade this third-generation inhibitor.

In one study, the AZD9291-resistant HCC827/AR cell line was found to have high levels of MET and phosphorylated MET (p-MET). researchgate.net These cells were relatively insensitive to AZD9291 alone but showed a response to the MET inhibitor HQP8361. researchgate.net This suggests that MET amplification is a potential mechanism of acquired resistance to AZD9291. researchgate.net Another study established an AZD9291-resistant line, HCC827/AZDR, which exhibited a near-complete loss of EGFR expression and underwent an epithelial-mesenchymal transition (EMT). abmole.com This line showed high resistance to AZD9291 and other EGFR-TKIs, with cell survival maintained by the activation of the MAPK pathway, which has crosstalk with the AKT pathway. abmole.com

The efficacy of AZD9291 has also been explored in other cancers that may be driven by EGFR signaling.

Glioblastoma (GBM): AZD9291 has shown promising preclinical activity in GBM models. It exhibited dose-responsive growth inhibitory activity against six different GBM cell lines, proving to be more than 10 times more efficient at inhibiting proliferation than first-generation EGFR inhibitors. nih.govnih.gov In U87 and U251 GBM cells, AZD9291 significantly inhibited proliferation in a dose-dependent manner. nih.gov It has also been shown to be highly potent (<100 nM) in inhibiting the constitutive activity of the EGFRvIII mutant, a common driver in a subset of GBMs, in the GSC line D317. oncotarget.com

Breast Cancer: In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, which overexpresses EGFR, AZD9291 demonstrated an ability to inhibit cell viability with an IC₅₀ value of 6.3 µM. nih.gov Studies have shown that combining AZD9291 with the autophagy inhibitor chloroquine (B1663885) results in a synergistic effect, enhancing cancer cell death. nih.gov

Other Cancers: The anti-proliferative activity of AZD9291 has been noted in other cell lines as well. An IC₅₀ value has been reported for the human cervical cancer cell line HeLa and the colon adenocarcinoma cell line HT-29, demonstrating a broader potential spectrum of activity, although with less potency than in EGFR-mutant NSCLC cells. medchemexpress.com

Table 2: In Vitro Activity of AZD9291 in Other Cancer Cell Lines

Cell Line Cancer Type Assay Type IC₅₀ (µM)
U87 Glioblastoma Cell Proliferation Dose-dependent inhibition
U251 Glioblastoma Cell Proliferation Dose-dependent inhibition
D317 (EGFRvIII) Glioblastoma Kinase Activity < 0.1
MDA-MB-231 Breast Cancer Cell Viability 6.3
HT-29 Colon Cancer Cell Viability Noted Cytotoxicity
HeLa Cervical Cancer Cell Proliferation Noted Activity

Data compiled from multiple research sources.

Evaluation in Specific Resistance Models (e.g., HCC827/AR)

Cellular Assays and Phenotypic Effects

The cellular mechanism of action of AZD9291 has been detailed through various assays that reveal its phenotypic consequences.

Inhibition of Signaling Pathways: A primary effect of AZD9291 is the potent and sustained inhibition of EGFR phosphorylation. nih.gov This was consistently demonstrated through phospho-EGFR ELISA and immunoblotting (Western blot) assays. nih.gov This upstream inhibition leads to the effective blockade of key downstream signaling pathways crucial for tumor cell survival and proliferation, most notably the AKT and ERK pathways. nih.govabmole.com In glioblastoma cells, AZD9291 was shown to continuously suppress the phosphorylation of both EGFR and ERK, a feat not achieved by earlier generation inhibitors which saw a reactivation of ERK signaling. nih.govresearchgate.net

Anti-proliferative and Cytotoxic Effects: The inhibitory effect on signaling translates to a powerful anti-proliferative response. This has been quantified using various methods, including CellTiter-Glo assays, MTS assays, and Sytox green staining for cell death. nih.gov In GBM cells, EdU assays, which measure DNA synthesis, confirmed that AZD9291 significantly inhibits cell proliferation in a dose-dependent manner. nih.gov

Cell Cycle Arrest and Apoptosis: AZD9291 induces cell cycle arrest and programmed cell death (apoptosis). Flow cytometry analyses have shown that the compound causes G2/M phase arrest in NSCLC cells. nih.gov Furthermore, treatment with AZD9291 leads to the induction of apoptosis, a key mechanism for eliminating cancer cells. researchgate.netunil.chresearchgate.net This is often measured by Annexin V staining and the detection of cleaved caspases and PARP by Western blot. unil.ch

Inhibition of Migration and Invasion: Beyond inhibiting growth, AZD9291 has been shown to impede the metastatic potential of cancer cells. In preclinical GBM models, the compound significantly inhibited both the migration and invasion of GBM cells in vitro. nih.govnih.gov

Table 3: Summary of Compound Names

Compound Name
AZD9291
Erlotinib
Afatinib (B358)
AZD8931
Gefitinib (B1684475)
Dacomitinib (B1663576)
WZ4002
CO-1686
Selumetinib (B1684332)
HQP8361
Dose-Responsive Growth Inhibition (IC50 determination)

AZD9291 has demonstrated potent, dose-dependent inhibitory effects on the growth of various cancer cell lines. In glioblastoma (GBM) cell lines, AZD9291 significantly inhibited cell growth with IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from 1.25 to 3.0 μM. nih.gov This inhibitory activity was found to be approximately 10 times higher than that of first-generation EGFR inhibitors. nih.gov In non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations, AZD9291 also showed potent growth inhibition. For instance, in the H1975 cell line, which carries the L858R/T790M double mutation, the IC50 value for AZD9291 was determined to be 0.03 μM. researchgate.net In contrast, the IC50 for the AZD9291-resistant cell line, H1975/OSIR, was significantly higher at 4.77 μM. researchgate.net

Studies on various NSCLC cell lines with different EGFR mutation statuses further highlight the selectivity of AZD9291. For cell lines with sensitizing EGFR mutations like PC-9 (ex19del) and H3255 (L858R), the IC50 values ranged from 13 to 54 nmol/L. aacrjournals.org The compound was also highly effective against cell lines with the T790M resistance mutation, such as H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M), with IC50 values under 15 nmol/L. aacrjournals.org In AZD9291-resistant H1975/AZDR and HCC827/AZDR cell lines, the IC50 values were 3.416 µM and 1.567 µM, respectively, which were significantly higher than their parental counterparts (93 nM for H1975 and 21 nM for HCC827). nih.gov

Table 1: IC50 Values of AZD9291 in Various Cancer Cell Lines

Cell Line Cancer Type EGFR Mutation Status IC50 Value
U87 Glioblastoma Wild-Type < 2 µM nih.gov
U251 Glioblastoma Wild-Type < 2 µM nih.gov
PC-9 NSCLC ex19del 13-54 nmol/L aacrjournals.org
H3255 NSCLC L858R 13-54 nmol/L aacrjournals.org
H1975 NSCLC L858R/T790M < 15 nmol/L aacrjournals.org, 93 nM nih.gov, 0.03 µM researchgate.net
PC-9VanR NSCLC ex19del/T790M < 15 nmol/L aacrjournals.org
H1975/OSIR NSCLC AZD9291-Resistant 4.77 µM researchgate.net
H1975/AZDR NSCLC AZD9291-Resistant 3.416 µM nih.gov
HCC827/AZDR NSCLC AZD9291-Resistant 1.567 µM nih.gov
Cell Cycle Arrest Induction

A key mechanism through which AZD9291 exerts its anti-proliferative effects is by inducing cell cycle arrest. In glioblastoma cell lines U87 and U251, treatment with AZD9291 led to a significant increase in the proportion of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2 phases. nih.gov This indicates that AZD9291 blocks the progression of the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation. nih.gov In another study involving NSCLC cells, it was observed that osimertinib (B560133) (AZD9291) could decrease the G2/M and S phases of the cell cycle in a dose-dependent manner when combined with irradiation. spandidos-publications.com Specifically, in irradiated NCI-H1975 cells, osimertinib treatment led to a dose-dependent reduction in G2/M phase arrest. spandidos-publications.comresearchgate.net

Inhibition of Colony Formation

The long-term inhibitory effect of AZD9291 on cancer cell proliferation has been evaluated using colony formation assays. In U87 and U251 glioblastoma cells, AZD9291 significantly inhibited the ability of these cells to form colonies. nih.gov For instance, treatment of U87 cells with 2 μM AZD9291 resulted in a 67.82% reduction in colony formation compared to untreated cells. nih.gov Similar significant reductions in both the number and size of colonies were observed in both cell lines with AZD9291 treatment. nih.gov In NSCLC cell lines, AZD9291 also demonstrated a potent ability to inhibit colony formation. nih.govaacrjournals.org However, in cells that had developed resistance to AZD9291, such as the NCI-H1975/OSIR line, the inhibitory effect on colony formation was diminished compared to the parental NCI-H1975 cells. researchgate.netoncotarget.com Studies on nasopharyngeal carcinoma cells (HNE1 and CNE2Z) also showed that AZD9291 significantly inhibited colony formation. j-smu.com

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have shown that AZD9291 can effectively inhibit these processes. In glioblastoma cells, AZD9291 significantly reduced cell migration and invasion. nih.gov Wound healing assays with U87 and U251 cells showed a significant reduction in the number of cells migrating into the scratched area after treatment with 2 μM AZD9291 for 24 and 48 hours. nih.gov Transwell invasion assays further confirmed these findings, showing a significant decrease in the invasion rates of U87 and U251 cells following AZD9291 treatment. nih.gov Similarly, in nasopharyngeal carcinoma cells (HNE1 and CNE2Z), AZD9291 treatment attenuated their migratory ability. j-smu.com Interestingly, in a study of AZD9291-resistant NSCLC cells (NCI-H1975/OSIR), it was observed that while cell proliferation decreased after developing resistance, cell migration and invasion abilities were increased compared to the parental cell line. researchgate.netoncotarget.com Further investigation in AZD9291-resistant H1975/AZDR and HCC827/AZDR cells also indicated promoted cell migration and invasion. nih.gov

Apoptosis Induction and Related Mechanisms (e.g., Bim, Mcl-1 modulation)

AZD9291 has been shown to potently induce apoptosis, or programmed cell death, in EGFR-mutant NSCLC cell lines. nih.govaacrjournals.org This induction of apoptosis is accompanied by the suppression of ERK phosphorylation, an elevation of the pro-apoptotic protein Bim, and a reduction in the anti-apoptotic protein Mcl-1. nih.govaacrjournals.org The changes in Bim and Mcl-1 levels are believed to be due to enhanced Mcl-1 degradation and increased Bim stability. nih.govaacrjournals.orgresearcher.life Blocking the elevation of Bim or enforcing the expression of Mcl-1 was found to attenuate or abolish AZD9291-induced apoptosis, highlighting the critical role of these proteins in the drug's mechanism of action. nih.govaacrjournals.org In AZD9291-resistant cell lines, the drug lost its ability to modulate Bim and Mcl-1 levels. nih.govaacrjournals.org Further studies have shown that in AZD9291-resistant cells with KRAS gain, a combination of AZD9291 and a MEK inhibitor led to an increase in pro-apoptotic markers like cleaved PARP and BIM, and a decrease in the anti-apoptotic protein BclxL. aacrjournals.orgnih.gov

Biomarker Analysis in Cellular Models (e.g., Phospho-Protein Expression)

The anti-tumor activity of AZD9291 is closely linked to its ability to modulate the phosphorylation status of key proteins in signaling pathways. In glioblastoma cells, AZD9291 was shown to continuously and efficiently inhibit the EGFR/ERK signaling pathway, which is a key driver of cell proliferation. nih.govnih.gov Western blot analysis revealed that as the concentration of AZD9291 increased, the expression levels of proteins involved in the PI3K-AKT-mTOR signaling pathway were progressively lowered in nasopharyngeal carcinoma cells. j-smu.com

In EGFR-mutant NSCLC cells, AZD9291 potently inhibits the phosphorylation of EGFR, as well as downstream signaling proteins like AKT and ERK. aacrjournals.org This inhibition is observed in cells with both sensitizing EGFR mutations and the T790M resistance mutation. aacrjournals.org In contrast, first-generation TKIs are ineffective at inhibiting EGFR phosphorylation in the presence of the T790M mutation. aacrjournals.org In vivo studies using xenograft models have confirmed that AZD9291 inhibits the phosphorylation of EGFR, ERK, S6, and PRAS40. aacrjournals.org In AZD9291-resistant cells, while a decrease in phosphorylated EGFR was observed, there was not a corresponding decrease in active NRAS, suggesting a disconnection of NRAS activation from EGFR signaling in these resistant cells. aacrjournals.orgnih.gov

In Vivo Non-Human Studies

The preclinical efficacy of AZD9291 has been further validated in various in vivo non-human models, primarily using tumor xenografts in mice. In an orthotopic glioblastoma model, AZD9291 treatment significantly inhibited tumor survival and prolonged the survival of the animals. nih.govnih.gov

In NSCLC xenograft models, AZD9291 has demonstrated profound and sustained tumor regression. aacrjournals.orgnih.gov Once-daily oral administration of AZD9291 induced significant, dose-dependent tumor shrinkage in xenograft models of both EGFR TKI-sensitizing (PC-9) and T790M-resistant (H1975) lung cancer. aacrjournals.orgnih.govresearchgate.net Tumor regression was observed at doses as low as 2.5 mg/kg/day. aacrjournals.orgnih.govresearchgate.net Chronic daily dosing of 5 mg/kg AZD9291 resulted in complete and durable responses in both PC-9 and H1975 xenografts. researchgate.net In the H1975 model, this dose led to complete responses in 10 out of 12 tumors. aacrjournals.org

Furthermore, studies combining AZD9291 with other agents have shown enhanced anti-tumor activity. For instance, the combination of AZD9291 with the MET inhibitor HQP8361 effectively inhibited the growth of AZD9291-resistant xenografts. e-century.us In models of acquired resistance to AZD9291, a combination with the MEK inhibitor selumetinib resulted in the regression of resistant tumors. aacrjournals.org Additionally, combining AZD9291 with ionizing radiation has been shown to significantly decrease the proliferation of NSCLC cells in vivo and enhance the anti-tumor activity of radiation in tumor-bearing nude mice. spandidos-publications.com

Table 2: Summary of In Vivo Studies with AZD9291

Model Cancer Type Key Findings
Orthotopic Glioblastoma Mouse Model Glioblastoma Significantly inhibited tumor survival and prolonged animal survival. nih.govnih.gov
PC-9 Xenograft (ex19del) NSCLC Dose-dependent tumor regression; complete and durable responses with chronic dosing. aacrjournals.orgnih.govresearchgate.net
H1975 Xenograft (L858R/T790M) NSCLC Dose-dependent tumor regression; complete responses in the majority of tumors. aacrjournals.orgnih.gov
H3255 Xenograft (L858R) NSCLC Tumor shrinkage with 5 mg/kg/day AZD9291. aacrjournals.orgnih.gov
PC-9VanR Xenograft (ex19del/T790M) NSCLC Tumor shrinkage with 5 mg/kg/day AZD9291. aacrjournals.orgnih.gov
HCC827/AR Xenograft (AZD9291-Resistant) NSCLC Combination with HQP8361 effectively inhibited tumor growth. e-century.us
EGFRL858R+T790M Transgenic Model (AZD9291-Resistant) NSCLC Combination with selumetinib caused regression of resistant tumors. aacrjournals.org
NCI-H1975 Xenograft (T790M/L858R) NSCLC Combination with ionizing radiation enhanced anti-tumor activity. spandidos-publications.com

Xenograft Models for Tumor Growth Regression

Preclinical studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in demonstrating the in vivo efficacy of AZD9291. In these models, once-daily oral administration of AZD9291 has been shown to induce significant, dose-dependent tumor regression in various NSCLC xenografts harboring EGFR mutations. nih.govaacrjournals.org

For instance, in xenograft models using PC-9 cells, which have an exon 19 deletion (ex19del), and H1975 cells, which carry both the L858R and the T790M resistance mutation, AZD9291 caused substantial tumor shrinkage. nih.govaacrjournals.org Similar profound tumor regression was observed in H3255 (L858R) and PC-9VanR (ex19del/T790M) xenografts. nih.gov Notably, even at low doses, AZD9291 demonstrated the ability to induce significant tumor shrinkage in models representing both TKI-sensitizing and T790M-resistant disease. aacrjournals.org

Long-term treatment with AZD9291 in PC-9 and H1975 xenograft models resulted in complete and sustained macroscopic responses, with some tumors becoming non-measurable and remaining so for extended periods, even after treatment cessation. nih.govresearchgate.net For example, in the H1975 xenograft model, no visible tumors were evident after 20 days of dosing with 25 mg/kg/day of AZD9291, and this complete response was maintained for 200 days of treatment. nih.gov

Table 1: Effect of AZD9291 on Tumor Growth in Xenograft Models

Cell Line EGFR Mutation Treatment Observation Citation
PC-9 ex19del AZD9291 (5mg/kg/day) 178% growth inhibition after 14 days researchgate.net
H1975 L858R/T790M AZD9291 (5mg/kg/day) 119% growth inhibition after 14 days researchgate.net
H3255 L858R AZD9291 (5mg/kg/day) Significant tumor shrinkage nih.gov
PC-9VanR ex19del/T790M AZD9291 (5mg/kg/day) Significant tumor shrinkage nih.gov
H1975 L858R/T790M AZD9291 (25mg/kg/day) No visible tumors after 20 days, sustained for 200 days nih.gov

Genetically Engineered Mouse Models (e.g., EGFR L858R, EGFR L858R + T790M)

To further validate the efficacy of AZD9291 in a more physiologically relevant context, researchers have utilized genetically engineered mouse models (GEMMs). These models are engineered to develop lung adenocarcinomas driven by specific EGFR mutations, such as EGFRL858R or the double mutant EGFRL858R+T790M. nih.govnih.gov

In these GEMMs, AZD9291 has demonstrated profound and sustained tumor regression. nih.govaacrjournals.org For example, in mice with tumors driven by EGFRL858R, treatment with AZD9291 resulted in a nearly 80% reduction in tumor volume as measured by magnetic resonance imaging (MRI). nih.gov Similarly, in the EGFRL858R+T790M model, which is resistant to first-generation TKIs, AZD9291 induced significant tumor regression. nih.govresearchgate.net This contrasts with the lack of response seen with first-generation inhibitors in the T790M-positive models. nih.gov These findings in GEMMs provide strong evidence for the potent anti-tumor activity of AZD9291 against both sensitizing and resistant EGFR mutations in a setting that more closely mimics human disease. aacrjournals.orgresearchgate.net

Orthotopic Tumor Models (e.g., Glioblastoma)

The efficacy of AZD9291 has also been investigated in orthotopic tumor models, where cancer cells are implanted into the organ of origin. This is particularly relevant for cancers that metastasize to the brain, such as glioblastoma (GBM). Due to its ability to penetrate the blood-brain barrier, AZD9291 has shown promise in preclinical GBM models. nih.govresearchgate.net

In an orthotopic GBM model using U87 cells, treatment with AZD9291 significantly inhibited tumor growth and prolonged the survival of the mice. nih.govresearchgate.net Both oral administration and intraperitoneal injections of AZD9291 led to a reduction in tumor size. researchgate.net Furthermore, AZD9291 has been shown to regress EGFR-mutant lung adenocarcinoma growing in the brain in nude mice. escholarship.org These studies highlight the potential of AZD9291 to treat primary brain tumors and brain metastases. aacrjournals.orgnih.gov

Pharmacodynamic Confirmation of Target Inhibition in Vivo

To confirm that the observed tumor regression is a direct result of AZD9291's intended mechanism of action, pharmacodynamic studies have been conducted. These studies assess the inhibition of EGFR and its downstream signaling pathways in tumor tissues from treated animals. nih.govaacrjournals.org

In both H1975 xenografts and EGFRL858R/T790M transgenic models, a single dose of AZD9291 led to a profound and sustained inhibition of EGFR phosphorylation. nih.govaacrjournals.org This inhibition extended to key downstream signaling molecules, including ERK, S6, and PRAS40. nih.gov Immunohistochemical analysis of tumor tissues showed a marked reduction in the levels of phosphorylated EGFR and phosphorylated ERK following AZD9291 treatment. nih.govresearchgate.net These pharmacodynamic data provide clear evidence that AZD9291 effectively engages its target in vivo, leading to the suppression of critical signaling pathways that drive tumor growth. acs.orgaacrjournals.org

Assessment of Tumor Volume Change and Animal Survival

Furthermore, the significant tumor shrinkage induced by AZD9291 translates into a survival benefit in these preclinical models. In orthotopic glioblastoma models, mice treated with AZD9291 exhibited significantly prolonged survival compared to control groups. nih.govresearchgate.net These findings on tumor volume reduction and increased survival provide compelling evidence for the potent in vivo activity of AZD9291. nih.govacs.org

Investigation of Combination Strategies in Vivo

While AZD9291 is highly effective as a monotherapy, research has also explored its use in combination with other agents to potentially enhance its efficacy or overcome acquired resistance. nih.govijbs.com One such strategy involves combining AZD9291 with inhibitors of the MEK pathway, such as selumetinib. nih.gov

In a genetically engineered mouse model of EGFRL858R+T790M-driven lung cancer where tumors had developed resistance to AZD9291 monotherapy, the addition of selumetinib resulted in profound tumor regression. nih.govaacrjournals.org This suggests that activation of the RAS-MAPK pathway is a key resistance mechanism to AZD9291 and that dual inhibition of EGFR and MEK could be a viable therapeutic strategy. nih.gov Another preclinical study explored the combination of AZD9291 with the PI3K inhibitor GDC-0084 in glioblastoma models, which showed synergistic inhibition of tumor growth and prolonged survival in mice. researchgate.net These in vivo combination studies provide a strong rationale for clinical investigation of these strategies to improve patient outcomes.

Table 2: Investigated Combination Strategies with AZD9291 in Vivo

Combination Agent Cancer Model Rationale Outcome Citation
Selumetinib (MEK inhibitor) EGFRL858R+T790M transgenic lung cancer Overcome acquired resistance via RAS-MAPK pathway activation Profound regression of AZD9291-resistant tumors nih.govaacrjournals.org
GDC-0084 (PI3K inhibitor) Glioblastoma Synergistic targeting of EGFR and PI3K pathways Significant inhibition of tumor growth and prolonged survival researchgate.net
Ionizing Radiation EGFR T790M non-small cell lung cancer Enhance radiosensitivity Combination treatment showed enhanced tumor growth inhibition nih.gov

Mechanisms of Acquired Resistance to Azd9291 in Preclinical Models

EGFR-Dependent Resistance Mechanisms

On-target resistance mechanisms involve genetic alterations within the EGFR gene itself, which interfere with the binding of AZD9291 or otherwise reactivate the EGFR signaling pathway.

Tertiary EGFR Mutations (e.g., C797S)

The most well-characterized EGFR-dependent resistance mechanism is the acquisition of a tertiary mutation at the C797 residue in exon 20 of the EGFR gene. plos.orgamegroups.org AZD9291 forms a covalent bond with this cysteine residue, which is crucial for its irreversible inhibition of the EGFR kinase domain. nih.govamegroups.org The substitution of cysteine with serine (C797S) is the most common alteration, preventing this covalent binding and rendering the drug ineffective. amegroups.orgamegroups.org

The allelic context of the C797S mutation in relation to the T790M resistance mutation is a critical determinant of subsequent treatment strategies. mdpi.com When C797S and T790M mutations occur on the same allele (in cis), the cancer cells become resistant to all available EGFR TKIs. nih.govmdpi.com However, if these mutations are on different alleles (in trans), the cells may remain sensitive to a combination of first- and third-generation EGFR TKIs. mdpi.comresearchgate.net In preclinical models, the C797S mutation has been reported to account for a significant portion of resistance cases to AZD9291. amegroups.org

Other Rare EGFR Mutations (e.g., L718, L792, G724, G796)

Beyond the C797S mutation, several other rare tertiary mutations in the EGFR kinase domain have been identified in preclinical studies as mediators of AZD9291 resistance. These mutations often induce conformational changes that sterically hinder the binding of AZD9291. encyclopedia.pub

Mutations at the L718 and L792 residues, such as L718Q/V and L792H/F/Y, are located in exon 18 and exon 20, respectively. encyclopedia.pubresearchgate.net The L718Q mutation, for instance, has been shown to confer resistance to AZD9291, particularly in the context of an L858R primary mutation. researchgate.net Molecular dynamics simulations suggest that mutations like L718Q and L792H can alter the hydrogen bonding network within the ATP-binding pocket, reducing the exposure of the C797 residue and thus impairing covalent drug binding. researchgate.netresearchgate.net

The G724S mutation, located in the P-loop of the kinase domain in exon 18, also interferes with AZD9291 binding, especially when it co-occurs with an exon 19 deletion. encyclopedia.pubamegroups.org Similarly, mutations at the G796 residue (G796S/R/D), which is adjacent to C797, can sterically block the binding of osimertinib (B560133). mdpi.comencyclopedia.pub

Table 1: EGFR-Dependent Resistance Mutations to AZD9291

Mutation Location (Exon) Mechanism of Resistance References
C797S 20 Prevents covalent binding of AZD9291. plos.orgamegroups.orgamegroups.org
L718Q/V 18 Steric hindrance and altered hydrophobic interactions. encyclopedia.pubresearchgate.netmdpi.com
L792H/F/Y 20 Steric hindrance, addition of benzene (B151609) or imidazole (B134444) ring. encyclopedia.pubresearchgate.net
G724S 18 Interferes with binding in the P-loop of the kinase domain. encyclopedia.pubamegroups.org
G796S/R/D 20 Steric impairment of drug binding adjacent to C797. mdpi.comencyclopedia.pub

Alterations in EGFR Expression or Ligand Dependency

In some preclinical models, resistance to AZD9291 can arise from an amplification of the EGFR gene. amegroups.orgmdpi.com This increase in the copy number of the EGFR gene leads to an overproduction of the EGFR protein, which can overwhelm the inhibitory capacity of the drug. mdpi.com This mechanism has been observed in patients who have developed resistance to third-generation TKIs, often in conjunction with the retention of the primary activating and T790M mutations. amegroups.org Another potential mechanism involves an increased dependency on EGFR ligands, where the tumor cells become more reliant on external growth factors to activate the EGFR pathway, thereby bypassing the drug's inhibitory effects. amegroups.orgoncotarget.com

EGFR-Independent Bypass Signaling Pathways

In many cases, resistance to AZD9291 is not driven by further mutations in EGFR but by the activation of alternative signaling pathways that bypass the need for EGFR signaling. These "off-target" mechanisms allow cancer cells to continue to proliferate despite effective inhibition of the EGFR pathway.

MET Amplification and Activation

One of the most frequently observed bypass tracks involves the amplification and subsequent activation of the MET proto-oncogene. plos.orgamegroups.org MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MAPK pathways, independently of EGFR. oncotarget.comfrontiersin.org Preclinical studies have demonstrated that MET amplification can lead to resistance to AZD9291. aacrjournals.orgaacrjournals.org In some instances, MET amplification has been observed to co-occur with the EGFR C797S mutation. mdpi.comnih.gov The combination of AZD9291 with a MET inhibitor, such as crizotinib (B193316), has shown the potential to overcome this resistance in preclinical models. frontiersin.orgaacrjournals.org

HER2 Amplification and Activation

Amplification of the HER2 (also known as ERBB2) gene, a member of the EGFR family of receptor tyrosine kinases, is another established mechanism of acquired resistance to EGFR TKIs, including AZD9291. amegroups.orgaacrjournals.org Similar to MET amplification, HER2 amplification provides an alternative route for activating downstream pro-survival signaling pathways. aacrjournals.org Preclinical evidence has shown that HER2 amplification can drive resistance to third-generation EGFR TKIs. amegroups.orgoncotarget.com This resistance mechanism has been identified in biopsy samples from patients who have progressed on AZD9291. capes.gov.br Interestingly, preclinical data also suggest that AZD9291 itself may have some activity against tumors with HER2 amplification, although this may not be sufficient to overcome resistance in all contexts. aacrjournals.orgresearchgate.net

Table 2: EGFR-Independent Bypass Signaling Pathways in AZD9291 Resistance

Pathway Alteration Mechanism of Resistance References
MET Gene Amplification Activation of downstream signaling (PI3K/AKT, RAS/MAPK) independent of EGFR. plos.orgamegroups.orgaacrjournals.orgaacrjournals.org
HER2 (ERBB2) Gene Amplification Activation of downstream pro-survival pathways, bypassing EGFR inhibition. amegroups.orgoncotarget.comaacrjournals.org

Activation of Other Receptor Tyrosine Kinases (e.g., IGF1R, AXL)

Preclinical studies have identified the activation of alternative receptor tyrosine kinases (RTKs) as a key mechanism of acquired resistance to AZD9291. This bypass signaling allows cancer cells to maintain downstream signaling for survival and proliferation despite the continued inhibition of the epidermal growth factor receptor (EGFR).

Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of the IGF1R signaling pathway has been implicated in resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like AZD9291. frontiersin.org While specific preclinical data detailing IGF1R-mediated resistance to AZD9291 is an area of ongoing investigation, the principle of RTK switching is a well-established resistance paradigm.

AXL Receptor Tyrosine Kinase: Upregulation and activation of the AXL receptor tyrosine kinase have been demonstrated as a mechanism of acquired resistance to AZD9291 in preclinical models of non-small cell lung cancer (NSCLC). researchgate.net In H1975 cells (harboring an EGFR T790M mutation) that developed resistance to AZD9291, a notable upregulation of AXL was observed. researchgate.net This increased AXL expression and subsequent activation of its downstream signaling pathways, including PI3K/AKT and MAPK/ERK, contribute to cell survival. researchgate.net The combination of AZD9291 with an AXL inhibitor, such as cabozantinib, has been shown to suppress the growth of these resistant cells both in vitro and in vivo, highlighting AXL as a viable therapeutic target to overcome this form of resistance. researchgate.net

Downstream Pathway Activation (e.g., KRAS/BRAF/PIK3CA Mutations, ERK, AKT)

Activation of signaling pathways downstream of EGFR is another prevalent mechanism of acquired resistance to AZD9291. This can occur through genetic alterations in key signaling molecules or through the persistent activation of these pathways via other mechanisms.

KRAS/BRAF/PIK3CA Mutations:

KRAS Mutations: Preclinical models have shown that acquired mutations in the KRAS gene can confer resistance to AZD9291. frontiersin.orgoncotarget.com For instance, the KRAS G13D mutation was identified in osimertinib-resistant PC9 cells. frontiersin.org Similarly, the emergence of KRAS G12S has been reported in preclinical models, and its expression was sufficient to reduce sensitivity to third-generation TKIs. frontiersin.orgoncotarget.com Furthermore, copy number gains of wild-type KRAS have also been observed in cell populations resistant to AZD9291. nih.govnih.gov

BRAF Mutations: Acquired mutations in the BRAF gene, a key component of the MAPK pathway, have been identified as a resistance mechanism. The BRAF G469A mutation has been found in AZD9291-resistant PC9 clones. frontiersin.orgmdpi.com In a case study, a BRAF V600E mutation was detected in a patient who progressed on AZD9291. oncotarget.com Preclinical data suggest that combining AZD9291 with a BRAF inhibitor can suppress the growth of cells harboring both EGFR and BRAF mutations. oncotarget.commdpi.com

PIK3CA Mutations: Mutations in PIK3CA, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are another source of resistance. nih.govaacrjournals.org These mutations can lead to the activation of the PI3K/AKT signaling pathway, thereby bypassing EGFR inhibition. amegroups.org While often found in patients, preclinical studies confirm their ability to confer resistance. amegroups.org

ERK and AKT Activation: Persistent activation of the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) signaling pathways is a common feature in preclinical models of AZD9291 resistance. frontiersin.orgplos.orgresearchgate.net

ERK Activation: Sustained ERK activation, often independent of EGFR signaling, is a critical event in mediating resistance. plos.orgnih.gov This can be driven by upstream alterations like RAS mutations or through other mechanisms, such as the induction of WNK1 phosphorylation. plos.org In AZD9291-resistant PC9 cells (PC9/AZDR), despite decreased EGFR phosphorylation, ERK signaling remained persistently active. plos.orgresearchgate.netplos.org

AKT Activation: Maintained activation of AKT is also observed in many preclinical models of resistance to third-generation TKIs. frontiersin.org This can be a result of PIK3CA mutations or loss of the tumor suppressor PTEN. oncotarget.comnih.govaacrjournals.org In H1650 cells, which have PTEN loss, higher levels of phospho-AKT were retained even after AZD9291 treatment. nih.govaacrjournals.org

Histologic Transformation as a Resistance Mechanism

While less commonly modeled preclinically compared to signaling pathway alterations, histologic transformation represents a significant clinical mechanism of resistance to EGFR inhibitors. This process involves a change in the tumor's cellular identity, most notably to small cell lung cancer (SCLC) or an epithelial-to-mesenchymal transition (EMT). nih.govaacrjournals.org In preclinical studies, EMT has been identified as a mechanism of acquired resistance to AZD9291. researchgate.net

Molecular Strategies to Overcome Resistance (Preclinical)

The diverse mechanisms of acquired resistance to AZD9291 necessitate the development of rational combination therapies and novel inhibitors. Preclinical research has explored several promising strategies.

Combination with Other Kinase Inhibitors (e.g., MET inhibitors, MEK inhibitors, Aurora Kinase Inhibitors)

MET Inhibitors: For resistance driven by MET amplification, combining AZD9291 with a MET inhibitor has shown preclinical efficacy. e-century.usmdpi.com The combination of AZD9291 with the novel MET inhibitor HQP8361 synergistically decreased the survival of AZD9291-resistant cells with high MET levels and effectively inhibited tumor growth in xenograft models. e-century.us Similarly, combining AZD9291 with crizotinib has also been explored. researchgate.net

MEK Inhibitors: Given the frequent activation of the RAS-MAPK pathway in resistant tumors, combining AZD9291 with a MEK inhibitor like selumetinib (B1684332) has demonstrated significant preclinical activity. nih.govnih.govaacrjournals.org This combination has been shown to prevent the emergence of resistance in vitro and cause regression of AZD9291-resistant tumors in vivo. nih.govnih.govaacrjournals.orgaacrjournals.org The combination of AZD9291 with GSK1120212 also effectively inhibited the growth of resistant xenografts. aacrjournals.org

Aurora Kinase Inhibitors: Preclinical evidence suggests that combining AZD9291 with an Aurora kinase A (AURKA) inhibitor can overcome acquired resistance. researchgate.netucsf.edu Chronic EGFR inhibition can lead to the activation of AURKA, and its inhibition can suppress this adaptive survival mechanism, leading to a more durable response. researchgate.netucsf.edu The combination of AZD9291 with the Aurora kinase B inhibitor AZD1152-HQPA also showed increased sensitivity in resistant cell lines. aacrjournals.org

Targeting Downstream Signaling Pathways

Directly targeting the reactivated downstream signaling pathways is a key strategy. As mentioned, MEK inhibitors are a prime example of this approach, effectively cutting off the persistent ERK signaling that drives resistance. nih.govnih.govplos.orgaacrjournals.org Similarly, for resistance mediated by the PI3K/AKT pathway, inhibitors targeting PI3K or AKT could be combined with AZD9291, although this is an area of ongoing research.

Novel Inhibitor Development (e.g., Fourth-Generation TKIs, dual inhibitors)

The development of new inhibitors capable of overcoming the limitations of AZD9291 is a critical area of research.

Fourth-Generation TKIs: These are being designed to target resistance mutations that arise after AZD9291 treatment, such as the EGFR C797S mutation.

Dual Inhibitors: Another approach is the development of dual inhibitors that can simultaneously target EGFR and another key resistance pathway. For example, dual AXL-MET inhibitors are being explored in preclinical models. mdpi.com

Interactive Data Table: Preclinical Resistance Mechanisms to AZD9291 and Combination Strategies

Resistance MechanismPreclinical Model(s)Key FindingsCombination StrategySupporting Evidence
AXL Upregulation H1975-derived resistant cellsIncreased AXL expression and activation. researchgate.netAZD9291 + AXL inhibitor (cabozantinib)Suppressed growth of resistant cells in vitro and in vivo. researchgate.net
KRAS/NRAS Alterations PC9, NCI-H1975 resistant cellsKRAS/NRAS mutations and copy number gains. frontiersin.orgoncotarget.comnih.govnih.govAZD9291 + MEK inhibitor (selumetinib)Caused regression of resistant tumors in vivo. nih.govnih.govaacrjournals.org
BRAF Mutations PC9-derived resistant cellsAcquired BRAF G469A mutation. frontiersin.orgmdpi.comAZD9291 + BRAF inhibitor (encorafenib)Significantly reduced MEK and ERK phosphorylation and cell growth. mdpi.com
Persistent ERK Activation PC9/AZDR cellsEGFR-independent sustained ERK signaling. plos.orgresearchgate.netnih.govAZD9291 + MEK inhibitor (AZD6244)Restored sensitivity of resistant cells in vitro and in vivo. plos.org
MET Amplification HCC827-derived resistant cellsHigh levels of MET and p-MET. e-century.usAZD9291 + MET inhibitor (HQP8361)Synergistically decreased cell survival and inhibited xenograft growth. e-century.us
AURKA Activation Various EGFR-mutant cellsNongenetic resistance via TPX2-mediated AURKA activation. researchgate.netucsf.eduAZD9291 + Aurora kinase inhibitor (MLN8237)Synergistic reduction in cell growth in vitro and in vivo. ucsf.edu

Research Methodologies in the Study of Azd9291

Drug Discovery and Development Paradigms Applied to AZD9291

The journey from concept to clinical candidate for AZD9291 involved a combination of established and cutting-edge drug discovery paradigms. The primary approach was a highly focused, structure-based design targeting a specific molecular driver of cancer.

Target-Based Approaches

The discovery of AZD9291 is a prime example of a successful target-based drug discovery approach. This strategy begins with identifying a specific molecular target that plays a crucial role in a disease and then designing a drug to modulate its activity. In the case of AZD9291, the target was the EGFR kinase domain, particularly mutants resistant to earlier generations of TKIs.

First- and second-generation EGFR TKIs, such as gefitinib (B1684475), erlotinib, and afatinib (B358), showed significant efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, patients often developed resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. rsc.orgmdpi.com The T790M mutation increases the receptor's affinity for ATP, reducing the efficacy of ATP-competitive inhibitors. acs.org

The central challenge for researchers at AstraZeneca was to design a molecule that could potently inhibit the T790M mutant form of EGFR, as well as the initial sensitizing mutations, while sparing the wild-type (WT) EGFR. mdpi.com Inhibition of WT EGFR is associated with dose-limiting toxicities like skin rash and diarrhea. mdpi.commdpi.com

The development of AZD9291 was a striking example of successful structure-based drug design. mdpi.com Researchers began with an activity and selectivity screening of a small number of compounds. mdpi.com This led to the identification of a novel series of irreversible, small-molecule inhibitors based on a mono-anilino-pyrimidine scaffold. rsc.orgbeilstein-journals.org These compounds were designed to form a covalent bond with the cysteine-797 residue within the ATP binding site of EGFR. rsc.orgacs.org This irreversible binding mechanism was a key strategy to overcome the increased ATP affinity of the T790M mutant. acs.org

Through iterative medicinal chemistry efforts, the team refined the structure to enhance potency against the mutant EGFR forms while minimizing activity against WT EGFR. beilstein-journals.org This led to the identification of AZD9291, which demonstrated a unique profile: it was highly potent against both EGFR sensitizing mutants and the T790M resistance mutant, but significantly less active against WT EGFR cell lines. rsc.orggoflow.at

Table 1: In Vitro Potency of AZD9291 Against Different EGFR Genotypes

Cell Line EGFR Mutation Status AZD9291 IC₅₀ (nM) Gefitinib IC₅₀ (nM)
PC-9 Exon 19 deletion <25 <25
H1975 L858R/T790M <25 >1000
LoVo Wild-Type >500 >1000

Data sourced from preclinical studies demonstrating the selective potency of AZD9291. goflow.at

Phenotype-Based Approaches

While the primary discovery path for AZD9291 was target-based, phenotypic screening plays a role in characterizing the effects of compounds on cellular behavior. In the context of AZD9291's development, cellular assays were crucial for confirming the molecule's intended effect.

After identifying promising compounds through target-based design, researchers used various tumor cell lines with different EGFR mutation statuses to assess their phenotypic impact. beilstein-journals.orgthalesnano.com For instance, proliferation assays were used to measure the ability of AZD9291 to inhibit the growth of cancer cells harboring EGFR sensitizing mutations (PC-9 cells) and the T790M resistance mutation (H1975 cells). beilstein-journals.org These studies confirmed that AZD9291 had high phenotypic potency against the mutant cell lines while having much less effect on the growth of wild-type EGFR cell lines. beilstein-journals.orgthalesnano.com

Furthermore, studies have explored the phenotypic consequences of resistance to AZD9291 itself. For example, research has investigated how exosomes from AZD9291-resistant NSCLC cells can induce malignant phenotypes in lung fibroblasts, a component of the tumor microenvironment. sci-hub.se While not part of the initial discovery, this type of phenotypic research is critical for understanding the long-term clinical utility of a targeted agent and for developing next-generation therapies.

High-Throughput Screening and Combinatorial Chemistry in Related Compound Development

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid testing of thousands or even millions of compounds for activity against a biological target. While the initial development of AZD9291 started from a more focused, structure-guided approach, HTS is a fundamental tool for identifying novel chemical starting points for kinase inhibitors. For example, HTS assays have been specifically designed to find inhibitors of the L858R/T790M double mutant of EGFR. goflow.atnih.gov One such assay screened 60,000 compounds from an in-house library to identify hits that could inhibit the mutant EGFR pathway. nih.gov

Combinatorial chemistry is a powerful method for rapidly generating large libraries of related compounds for screening. This technique is particularly useful for exploring the structure-activity relationships (SAR) around a promising chemical scaffold. The pyrimidine (B1678525) core, central to AZD9291, is a well-established "privileged scaffold" in kinase inhibitor design because it can mimic the hinge-binding interactions of ATP in the kinase active site. researchgate.netresearchgate.net

Researchers have utilized combinatorial approaches to synthesize libraries of pyrimidine-based compounds to identify potent and selective kinase inhibitors. researchgate.netnih.gov By systematically varying the chemical groups at different positions on the pyrimidine ring, it is possible to optimize properties like target potency and selectivity. researchgate.net For instance, a study on phenylamino-pyrimidine type protein kinase C inhibitors used a Negishi cross-coupling strategy as a key step in a versatile protocol to create a diverse set of analogues for SAR studies. nih.gov This principle of using a core scaffold and creating variations is fundamental to the medicinal chemistry efforts that led to the refinement and selection of AZD9291 as a clinical candidate. acs.org

Chemical Synthesis and Optimization Research

The translation of a promising drug candidate into a viable medicine requires the development of robust and scalable chemical synthesis routes. Research in this area for AZD9291 has focused on creating efficient synthetic pathways and employing modern technologies to optimize production.

Novel Synthetic Routes and Strategies

Several synthetic routes for AZD9291 (osimertinib) have been developed since its initial discovery. An early and common method involved a cross-coupling reaction of a Grignard reagent with a halide to create the key 3-(2-chloropyrimidin-4-yl)-1H-indole intermediate. sci-hub.se This intermediate was then reacted with the appropriate aniline (B41778) derivative, followed by several more steps to yield the final compound. sci-hub.se

The introduction of the N,N-dimethylacrylamide group, which is crucial for the covalent interaction with Cys797, also presented synthetic challenges. Research has explored various strategies to selectively introduce this group onto the primary amine of the core structure, sometimes requiring protecting groups to avoid side reactions. nih.gov

This table provides a simplified comparison of different reported synthetic strategies.

Application of Automated Flow Reactor Technology for Synthesis Optimization

A significant innovation in the chemical process development for AZD9291 was the application of automated flow reactor technology. rsc.orgrsc.org Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. nih.gov

Researchers successfully applied a self-optimizing flow reactor to the final bond-forming step in the synthesis of AZD9291. rsc.orgrsc.org This involved a telescoped (two-step) reaction sequence: an amide coupling followed by an elimination reaction. rsc.org The automated system used an evolutionary feedback algorithm (SNOBFIT) combined with at-line High-Performance Liquid Chromatography (HPLC) analysis to continuously monitor the reaction and adjust parameters to find the optimal conditions. rsc.org

The system optimized four key parameters: reagent flow rate, temperature, reagent equivalence, and residence time. rsc.org This automated approach successfully identified conditions that produced the final AZD9291 acrylamide (B121943) in an 89% yield. rsc.org Furthermore, the technology has been used to optimize and scale up the synthesis of a key building block of osimertinib (B560133), demonstrating its industrial applicability. acs.orgresearchgate.net The use of flow chemistry for the nitration of 4-fluoro-2-methoxyaniline, an early step in the synthesis, allowed for better control over the highly exothermic reaction, improving safety and yield. acs.org

This application of an automated, self-optimizing flow reactor represents a state-of-the-art approach to pharmaceutical process chemistry, enabling rapid optimization and leading to more efficient and robust manufacturing processes. rsc.org

Development of AZD9291-Based Dual Inhibitors and Derivatives

To address acquired resistance to AZD9291 (osimertinib), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), researchers are actively developing dual inhibitors and novel derivatives. mdpi.comrsc.org These strategies aim to overcome resistance mechanisms, such as the EGFR C797S mutation, or to simultaneously target alternative signaling pathways that cancer cells may exploit. mdpi.comnih.gov

One approach involves designing dual-target inhibitors. For instance, brigatinib, originally developed as an ALK inhibitor, has shown efficacy against the EGFR triple mutant (C797S-T790M-exon19del) in preclinical models. nih.gov The combination of an allosteric EGFR inhibitor, JBJ-04-125-02, with osimertinib has also demonstrated enhanced apoptosis and greater efficacy in vitro and in vivo compared to either agent alone. aacrjournals.orgaacrjournals.org This suggests that simultaneously targeting both the ATP-binding site and an allosteric site on EGFR can be an effective strategy. aacrjournals.org

Another major focus is the synthesis of new AZD9291 derivatives. By modifying the chemical structure of AZD9291, scientists aim to create compounds with improved potency, selectivity, or the ability to overcome specific resistance mutations. researchgate.netnih.gov For example, a series of N-oxidized and fluorinated osimertinib derivatives have been synthesized. researchgate.net One such derivative, compound 2, which is an N-oxide metabolite of osimertinib, exhibited comparable kinase selectivity and slightly better antitumor efficacy in vivo than the parent compound. researchgate.net

Other research has explored incorporating different chemical moieties. A series of derivatives with a sulfoxide (B87167) side chain at the C-4 position of the aniline moiety were designed, with one chiral sulfoxide derivative, (-)-4i, showing excellent inhibition of EGFR kinase activity and proliferation of cells with the L858R/T790M double mutation. researchgate.net Similarly, ribose-modified anilinopyrimidine derivatives have been developed, with one compound (1a) showing potent and specific inhibitory activity against the EGFR L858R/T790M mutant. frontiersin.org Furthermore, structure-based drug design has led to the synthesis of pyrimidine compounds based on the AZD9291 structure, with some demonstrating potent inhibitory activity. nih.govresearchgate.net

The table below summarizes some of the developmental strategies for AZD9291-based dual inhibitors and derivatives:

StrategyExample Compound/ApproachTarget/MechanismKey Findings
Dual Inhibition BrigatinibALK and EGFR (including C797S triple mutant)Effective against C797S-T790M-ex19del triple mutant cells in preclinical models. nih.gov
JBJ-04-125-02 (in combination with osimertinib)Allosteric site of EGFREnhanced apoptosis and efficacy compared to single-agent treatment. aacrjournals.orgaacrjournals.org
Osimertinib + Dabrafenib + TrametinibEGFR, BRAF V600E, and MEKShowed promising outcomes in patients with dual EGFR and BRAF V600E alterations. mdpi.com
Osimertinib + ONO-7475 + BGJ398EGFR, AXL, and FGFRTriple combination demonstrated significant antitumor effects in preclinical models. mdpi.commdpi.com
Derivative Synthesis N-oxide metabolite of osimertinib (compound 2)Mutant EGFRComparable in vitro kinase selectivity and slightly better in vivo antitumor efficacy than osimertinib. researchgate.net
Chiral sulfoxide derivative ((-)-4i)EGFR (L858R/T790M)Excellent kinase inhibition and antiproliferative activity. researchgate.net
Ribose-modified anilinopyrimidine (compound 1a)EGFR (L858R/T790M)Potent and specific inhibitory activity against the mutant form. frontiersin.org
Pyrimidine derivative (compound 18e)EGFR (L858R/T790M)Excellent kinase inhibitory activity and selectivity, inducing apoptosis. nih.gov

Structural Biology Approaches

X-ray crystallography has been a pivotal tool in elucidating the binding mode of AZD9291 to the EGFR kinase domain. rcsb.orgresearchgate.net Crystal structures of AZD9291 in complex with both wild-type (WT) and various mutant forms of EGFR have been determined, providing detailed insights at the atomic level. rcsb.orgnih.govrcsb.org

The crystal structure of AZD9291 bound to WT EGFR (PDB ID: 4ZAU) was solved at a resolution of 2.80 Å. rcsb.orgresearchgate.net This structure revealed the key interactions between the inhibitor and the kinase domain. rcsb.org Similarly, the crystal structure of AZD9291 in complex with the EGFR L858R mutant (PDB ID: 6JWL) has been determined at a resolution of 2.55 Å. rcsb.org

Of particular importance are the structures involving the T790M resistance mutation. Although an initial crystal structure of AZD9291 with the T790M mutant was challenging to obtain, modeling studies based on existing EGFR T790M structures (e.g., PDB ID: 3IKA) provided early insights. acs.org Subsequently, experimentally determined crystal structures of AZD9291 in complex with EGFR T790M have confirmed these models. acs.org More complex structures have also been solved, such as EGFR-T790M/V948R in a complex with both osimertinib and an allosteric inhibitor, EAI045 (PDB ID: 6Z4B), at a 2.5 Å resolution. nih.gov This structure provided the first view of the simultaneous binding of both types of inhibitors. nih.govdoi.org

Furthermore, X-ray crystallography has been instrumental in understanding resistance mechanisms to AZD9291. For instance, the first crystal structures of covalent inhibitors reversibly bound to the C797S-mutated EGFR have been reported, offering a detailed view of their binding mode and informing the design of next-generation inhibitors. rsc.org

The following table summarizes key X-ray crystal structures of AZD9291-EGFR complexes:

PDB IDEGFR MutantResolution (Å)Key Insights
4ZAUWild-Type2.80Revealed the binding mode of AZD9291 to wild-type EGFR. rcsb.orgresearchgate.net
6JWLL858R2.55Detailed interactions with the L858R sensitizing mutation. rcsb.org
6Z4BT790M/V948R (with EAI045)2.5First structure showing simultaneous binding of osimertinib and an allosteric inhibitor. nih.gov
6JX0T790MNot specifiedRevealed a different orientation of the indole (B1671886) ring of osimertinib. nih.gov

Molecular modeling and docking studies have been extensively used to understand the binding mode of AZD9291 and to guide the design of new derivatives and inhibitors. jddhs.comtandfonline.com These computational techniques complement experimental methods like X-ray crystallography, especially in cases where crystal structures are not yet available. acs.org

Initial modeling of AZD9291's binding to the EGFR T790M mutant was performed using a published structure (PDB code 3IKA). acs.orgnih.govaacrjournals.org These studies predicted that AZD9291 forms a covalent bond with the Cys797 residue in the ATP binding site. nih.govaacrjournals.org The pyrimidine core of the molecule was shown to form two hydrogen bonds with the hinge region residue Met793, while the indole group is oriented adjacent to the gatekeeper residue. nih.govresearchgate.net

Molecular dynamics (MD) simulations have provided further insights, suggesting that the binding pose of AZD9291 differs between the T790M mutant and the wild-type EGFR. acs.org These simulations indicated that AZD9291 interacts more extensively with the Met790 gatekeeper residue in the mutant, which could explain its higher affinity for the T790M form. acs.org

Docking studies have also been crucial in the development of novel AZD9291 derivatives. For example, virtual screening of AZD9291 derivatives identified a compound (compound 17) with a high docking score, predicting strong interactions with key residues in the ATP-binding pocket, including ASP800, PRO794, MET793, and CYS797. tandfonline.com Similarly, docking studies of a derivative named A3 revealed interactions similar to osimertinib but with an additional salt bridge, potentially explaining its stronger binding and better in vivo antitumor action. researchgate.net These computational approaches allow for the rapid evaluation of large numbers of potential drug candidates, significantly accelerating the drug discovery process. jddhs.com

The following table highlights key findings from molecular modeling and docking studies of AZD9291:

Study FocusKey Findings
Binding Mode Analysis Predicted covalent bond formation with Cys797. nih.govaacrjournals.org
Identified hydrogen bonds between the pyrimidine core and Met793 in the hinge region. nih.govresearchgate.net
MD simulations suggest different binding poses in T790M vs. wild-type EGFR, with more extensive interaction with Met790 in the mutant. acs.org
Drug Design Virtual screening identified AZD9291 derivatives with high predicted binding affinities. tandfonline.com
Docking studies guided the synthesis of pyrimidine compounds based on the AZD9291 structure. researchgate.net
Helped to rationalize the enhanced activity of derivatives like A3 through the identification of additional interactions. researchgate.net

The binding of AZD9291 to EGFR induces specific ligand-protein interactions and conformational changes that are key to its inhibitory activity and selectivity. acs.orgnih.gov Structural studies have provided a detailed picture of these molecular events.

A crucial interaction is the covalent bond formed between the acrylamide group of AZD9291 and the thiol group of the Cys797 residue located in the ATP-binding pocket of EGFR. nih.govaacrjournals.org This irreversible bond is a hallmark of third-generation EGFR inhibitors. rsc.org Additionally, the pyrimidine core of AZD9291 forms two critical hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, anchoring the inhibitor in the active site. nih.govresearchgate.net

The selectivity of AZD9291 for mutant EGFR over wild-type is partly explained by its interactions with the gatekeeper residue. acs.org In the T790M mutant, the larger methionine residue provides a more favorable binding pocket for AZD9291 compared to the threonine residue in the wild-type enzyme. acs.org Molecular dynamics simulations have shown that AZD9291 interacts extensively with Met790 in the mutant but not with Thr790 in the wild-type, contributing to its higher affinity for the T790M form. acs.org

The table below summarizes key ligand-protein interactions and conformational insights:

Interaction/Conformational ChangeDescriptionSignificance
Covalent Bonding Irreversible bond between the acrylamide moiety of AZD9291 and Cys797. nih.govaacrjournals.orgLocks the inhibitor in place, leading to potent and sustained inhibition.
Hinge Region Interaction Two hydrogen bonds between the pyrimidine core and the backbone of Met793. nih.govresearchgate.netAnchors the inhibitor in the ATP-binding site.
Gatekeeper Residue Interaction Favorable interaction with Met790 in the T790M mutant. acs.orgContributes to the selectivity of AZD9291 for mutant EGFR over wild-type.
Glycine-Rich Loop Conformation The binding of AZD9291 stabilizes a specific conformation of this loop. nih.govMutations in this loop can disrupt binding and lead to resistance.
Allosteric Modulation Simultaneous binding of AZD9291 and an allosteric inhibitor is possible. nih.govReveals the potential for combination therapies targeting different conformational states.

Molecular Modeling and Docking Studies for Binding Mode Analysis and Drug Design

Omics and Systems Biology Approaches

Genomic technologies have been instrumental in identifying the mechanisms of acquired resistance to AZD9291. A variety of methods are employed, each with its own strengths, to analyze genetic alterations in tumor samples and circulating tumor DNA (ctDNA) from patients who have developed resistance. nih.govtmc.edu

Sanger sequencing has been used to analyze specific gene regions for known mutations. nih.gov For example, it can be used to confirm the presence or absence of the T790M mutation or to detect the emergence of new mutations like C797S in the EGFR gene. nih.gov

Fluorescence in situ hybridization (FISH) is a key technique for detecting gene amplifications, particularly MET amplification, a common mechanism of resistance to AZD9291. aacrjournals.orgasco.orgfrontiersin.orgascopubs.org Studies have shown that MET amplification can be detected in a significant proportion of patients who progress on osimertinib. asco.orgascopubs.org FISH is often considered the gold standard for detecting MET amplification. frontiersin.orgtandfonline.com

Real-time polymerase chain reaction (RT-PCR) is another method used to assess genetic alterations. nih.gov It can be used to quantify gene expression levels or to detect specific mutations with high sensitivity.

Targeted exome sequencing and Next-Generation Sequencing (NGS) have revolutionized the study of resistance mechanisms by allowing for the simultaneous analysis of a large number of genes. nih.govnih.govplos.orgaacrjournals.orgasco.org These approaches have been applied to both tumor tissue and ctDNA. nih.govaacrjournals.org NGS has been used to identify a wide range of resistance mechanisms, including:

The emergence of the EGFR C797S mutation. nih.govasco.org

Amplification of MET, ERBB2 (HER2), and other oncogenes. asco.orgascopubs.org

Mutations in downstream signaling pathways, such as BRAF, KRAS, NRAS, and PIK3CA. mdpi.comfrontiersin.orgasco.orgaacrjournals.org

Loss of the T790M mutation in a subset of resistant tumors. nih.govasco.org

Identification of novel mutations, such as HRAS G13R. nih.govplos.org

Whole-exome sequencing (WES) provides an even broader view by sequencing all protein-coding regions of the genome. ascopubs.orgnih.govfrontiersin.orgacs.org WES studies in patients resistant to osimertinib have identified mutations in genes involved in various signaling pathways, including PI3K-AKT-mTOR and RAS-Raf-ERK, as potential drivers of resistance. nih.govresearchgate.net

The table below summarizes the application of different genomic methodologies in identifying AZD9291 resistance mechanisms:

MethodologyApplication in AZD9291 ResistanceKey Findings
Sanger Sequencing Analysis of specific EGFR mutations. nih.govConfirmation of T790M loss and detection of C797S. nih.gov
FISH Detection of MET gene amplification. aacrjournals.orgasco.orgascopubs.orgMET amplification is a common resistance mechanism, detected in up to 50% of cases in some studies. asco.orgascopubs.org
RT-PCR Quantification of gene expression and mutation detection. nih.govUsed in conjunction with other methods to characterize resistant tumors. nih.gov
Targeted Exome Sequencing/NGS Comprehensive analysis of cancer-related genes in tumor and ctDNA. nih.govnih.govaacrjournals.orgasco.orgIdentified a wide array of resistance mechanisms including C797S, MET/ERBB2 amplification, and mutations in BRAF, KRAS, and PIK3CA. asco.org
Whole-Exome Sequencing (WES) Unbiased analysis of all protein-coding regions. ascopubs.orgnih.govRevealed novel resistance-associated mutations in pathways like PI3K-AKT-mTOR and RAS-Raf-ERK. nih.gov

Proteomics for Pathway Analysis and Target Discovery (e.g., Phosphoproteomics, Protein Quantitative Trait Loci)

Proteomics and its sub-discipline, phosphoproteomics, have become indispensable tools in the study of AZD9291, providing deep insights into the molecular mechanisms of action and, more critically, the landscape of drug resistance. These methodologies allow for the large-scale identification and quantification of proteins and their phosphorylation states, revealing how cellular signaling networks adapt to the presence of the inhibitor. researchgate.netmdpi.com

Research in this area has utilized advanced mass spectrometry-based techniques to compare protein expression profiles between AZD9291-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. mdpi.com Such studies have been instrumental in identifying bypass signaling pathways that emerge under the selective pressure of AZD9291 treatment. For instance, quantitative proteomic analyses have repeatedly shown the upregulation of the AXL receptor tyrosine kinase in resistant cells. mdpi.com This upregulation is often associated with the epithelial-to-mesenchymal transition (EMT), a phenotypic switch that confers migratory and invasive advantages to cancer cells and is a known mechanism of resistance to EGFR inhibitors. researchgate.netmdpi.com

Phosphoproteomics, which focuses on identifying changes in protein phosphorylation, offers a more dynamic view of cellular signaling. Upon treatment with AZD9291, significant alterations in the phosphorylation status of key signaling proteins are observed. In resistant cells, persistent phosphorylation of proteins in the MAPK/ERK pathway, such as ERK, is a common finding, indicating the reactivation of this critical cell proliferation and survival pathway despite EGFR inhibition. researchgate.net One study identified the induction of WNK1 phosphorylation in osimertinib-resistant cells, a regulator of the MAPK signaling pathway. researchgate.net

Furthermore, integrated proteomic and phosphoproteomic approaches have successfully pinpointed novel therapeutic targets. A notable example is the identification of the PTK7-NDRG1 axis as a key player in AZD9291 resistance. researchgate.netnih.govacs.org Through a combination of phospho- and proximal proteomic techniques, researchers found that resistance to AZD9291 was associated with enhanced cell-cell adhesion and a significant elevation in the expression of protein tyrosine kinase 7 (PTK7). researchgate.netnih.govacs.org Further investigation revealed that PTK7 interacts with and stabilizes N-myc downstream-regulated gene 1 (NDRG1), and that downregulating either of these proteins could restore sensitivity to AZD9291. researchgate.netnih.govacs.org

The table below summarizes key proteins and pathways identified through proteomic and phosphoproteomic studies of AZD9291 resistance.

Protein/Pathway Method of Identification Role in AZD9291 Resistance Key Findings
AXL ProteomicsBypass signaling pathway activation, EMTOverexpressed in resistant cell lines, associated with a mesenchymal phenotype. mdpi.com
ERK (MAPK Pathway) PhosphoproteomicsReactivation of downstream signalingPersistent phosphorylation (activation) in the presence of AZD9291. researchgate.net
PTK7-NDRG1 Axis Proteomics & PhosphoproteomicsEnhanced cell adhesion and survivalUpregulation of PTK7, which stabilizes NDRG1, promotes resistance. researchgate.netnih.govacs.org
LAMA5 (Laminin α5) Quantitative ProteomicsAltered tumor microenvironment interactionIdentified as having the highest fold change in osimertinib-resistant cells in one study. mdpi.com
FGFR1-Akt Pathway ProteomicsBypass signaling pathway activationAberrant expression of FGFR1, FRS-2, and PRAS40 was observed in erlotinib-resistant cells, a mechanism also relevant to third-generation inhibitors. mdpi.com
SHP2 PhosphoproteomicsRegulation of RAS/MAPK and PI3K/AKT pathwaysDecreased tyrosine phosphorylation of SHP2 was noted, suggesting its inhibition and subsequent downstream pathway alterations. aacrjournals.org

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a critical layer of information in understanding the cellular response to AZD9291. By profiling gene expression, researchers can identify which genes are activated or suppressed following drug treatment and in the development of resistance. mdpi.com

Microarray and RNA-sequencing (RNA-seq) are the primary technologies used for transcriptomic analysis in AZD9291 research. These methods have been applied to compare the transcriptomes of sensitive versus resistant NSCLC cell lines. nih.gov Such analyses have revealed widespread changes in gene expression, implicating various biological processes in the resistance mechanism. For example, transcriptomic studies have confirmed the upregulation of genes associated with the epithelial-mesenchymal transition (EMT) in resistant cells, corroborating findings from proteomic analyses. techscience.com

Beyond protein-coding genes, transcriptomics also encompasses the study of non-coding RNAs, such as microRNAs (miRNAs) and circular RNAs (circRNAs), which have emerged as significant regulators of gene expression. nih.gov A comprehensive analysis of circRNA profiles in AZD9291-resistant NSCLC cell lines (H1975/AZDR and HCC827/AZDR) identified thousands of differentially expressed circRNAs. nih.gov Specifically, 15,504 circRNAs were found to be differentially expressed, with 7,966 being upregulated and 7,538 downregulated by more than twofold. nih.gov Bioinformatic analysis suggested that these dysregulated circRNAs could regulate cancer-related pathways, indicating their potential role in mediating AZD9291 resistance. nih.gov

Furthermore, transcriptomic profiling of plasma-derived exosomal RNAs from patients treated with osimertinib has shown potential for non-invasive monitoring of resistance. nih.gov One study identified 128 differentially expressed transcripts in patients who developed resistance. Network enrichment analysis of these transcripts pointed to alterations in pathways related to EGFR, PI3K, and syndecan and glypican pathways. nih.gov This highlights the utility of transcriptomics not only in understanding the biology of resistance but also in identifying potential biomarkers. nih.gov

The table below details some of the key transcriptomic findings in the study of AZD9291.

Transcriptomic Component Methodology Key Findings Implication in AZD9291 Response/Resistance
mRNA RNA-seq, MicroarrayUpregulation of EMT-associated genes. techscience.comContributes to a resistant phenotype characterized by increased cell motility and invasion.
Circular RNAs (circRNAs) Microarray Analysis15,504 differentially expressed circRNAs in resistant cell lines. nih.govMay act as miRNA sponges or regulate gene expression to promote drug resistance.
Exosomal RNAs Transcriptome Profiling (Clariom D assay)128 differentially expressed transcripts in plasma of resistant patients. nih.govOffers a non-invasive method for detecting the emergence of resistance and understanding the underlying pathway alterations.
Immune-related Gene Sets Network Enrichment Analysis of Transcriptomic Data16 immune-related gene sets were found to be altered in exosomal RNA from resistant patients. nih.govSuggests that resistance to AZD9291 may involve modulation of the tumor immune microenvironment.

Metabolomics in Cellular Response Characterization

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. frontiersin.org This "-omics" field provides a direct functional readout of cellular activity, as the metabolome reflects the downstream consequences of changes at the genomic, transcriptomic, and proteomic levels. frontiersin.org In the context of AZD9291, metabolomics is employed to characterize the profound metabolic reprogramming that cancer cells undergo in response to targeted therapy and during the acquisition of resistance.

The intense metabolic activity of cancer cells, characterized by phenomena such as the Warburg effect (a preference for glycolysis even in the presence of oxygen), is a critical aspect of their survival and proliferation. nih.gov When a potent inhibitor like AZD9291 disrupts central signaling pathways like the EGFR pathway, it inevitably triggers significant metabolic stress and adaptation. metabolon.com

Metabolomic studies, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can identify and quantify hundreds to thousands of metabolites. frontiersin.org Research in this area has shown that resistance to EGFR inhibitors can be associated with a shift in cellular metabolism. For example, some resistant cells exhibit an upregulation of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org This shift may be a compensatory mechanism to meet the high energy (ATP) and biosynthetic demands (e.g., nucleotides, lipids) required for continued growth and proliferation despite the inhibition of EGFR-driven signaling. frontiersin.orgnih.gov

Furthermore, alterations in amino acid metabolism have been noted as a feature of drug resistance. metabolon.com Specific amino acids are crucial not only as building blocks for proteins but also as sources of carbon and nitrogen for other biosynthetic pathways and for maintaining redox balance through the production of molecules like glutathione. nih.gov Metabolomic profiling can uncover dependencies on specific metabolic pathways in resistant cells, thereby revealing potential therapeutic vulnerabilities. For instance, if resistant cells become highly dependent on glycolysis, they may be more susceptible to glycolysis inhibitors.

The table below outlines the role of metabolomics in understanding the cellular response to AZD9291.

Metabolic Pathway Methodology Observed Changes in Response/Resistance Functional Implication
Glycolysis/Gluconeogenesis Mass Spectrometry, NMRUpregulation of glycolytic enzymes and increased lactate (B86563) production in resistant cells. nih.govmetabolon.comCompensatory energy production (ATP) and generation of biosynthetic precursors.
Pentose Phosphate Pathway (PPP) Isotope Tracing, Mass SpectrometryUpregulation of the PPP in some resistant phenotypes. frontiersin.orgIncreased production of NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis.
Amino Acid Metabolism Mass SpectrometryDysregulation of essential and branched-chain amino acid metabolism. metabolon.comProvides fuel for the TCA cycle and building blocks for biosynthesis, supporting cell survival.
Tricarboxylic Acid (TCA) Cycle Isotope Tracing, Mass SpectrometryAltered levels of TCA cycle intermediates. frontiersin.orgReflects shifts in the central carbon metabolism used for energy and biosynthesis.

Multi-Omics Integration for Comprehensive Biological Insights

While each "omics" discipline provides a valuable snapshot of a particular molecular layer, a truly comprehensive understanding of the complex biological system's response to AZD9291 requires the integration of multiple omics datasets. azolifesciences.comnih.gov Multi-omics integration combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a more holistic and systems-level view of cellular processes and their alterations in drug resistance. azolifesciences.comcmbio.iofrontiersin.org This approach allows researchers to connect changes across different biological strata, for instance, linking a specific gene mutation (genomics) to altered gene expression (transcriptomics), which in turn leads to changes in protein levels and pathway activation (proteomics), and ultimately results in a reprogrammed metabolic state (metabolomics). nih.gov

In the study of AZD9291, a multi-omics approach is crucial for deciphering the intricate and often redundant mechanisms of resistance. A single-omics approach might identify an upregulated protein, but integrating transcriptomic data can reveal if this is due to increased gene expression. azolifesciences.com Further integration with phosphoproteomic data can clarify if the protein is also part of a newly activated signaling cascade. Metabolomic data can then illustrate the functional downstream consequences of these changes on cellular energetics and biosynthesis. azolifesciences.com

For example, integrated analyses have reinforced the role of the epithelial-mesenchymal transition (EMT) in resistance to EGFR inhibitors. mdpi.com Data from transcriptomic studies showing increased expression of mesenchymal marker genes can be correlated with proteomic data showing increased levels of corresponding proteins (e.g., AXL, vimentin) and phosphoproteomic data indicating activation of signaling pathways known to drive EMT. mdpi.comtechscience.com

The development of sophisticated bioinformatics and computational tools is essential for integrating these large and diverse datasets. nih.govbiorxiv.org Network analysis, for example, can be used to map the complex interplay between genes, proteins, and metabolites, highlighting critical nodes and pathways that are rewired in AZD9291-resistant cells. nih.gov By correlating phosphoproteomic signatures of resistant cells with drug-response databases, researchers have been able to predict drugs that could potentially overcome resistance, such as the combination of PI3K/mTOR inhibitors with osimertinib. aacrjournals.orgnih.gov This demonstrates the power of multi-omics in not only understanding biology but also in generating novel, testable therapeutic hypotheses.

The ultimate goal of multi-omics integration in the context of AZD9291 is to build predictive models of drug response and resistance, identify robust biomarkers for patient stratification, and uncover novel combination therapy strategies to improve clinical outcomes. frontiersin.orgbiorxiv.org

Future Directions and Emerging Research Areas

Predictive Modeling of Resistance Development (Preclinical)

A critical area of ongoing preclinical research is the development of robust models that can predict how tumors will develop resistance to AZD9291. By anticipating these changes, researchers aim to devise strategies to preempt or counteract them.

Preclinical studies have identified several mechanisms of resistance to AZD9291. nih.gov While AZD9291 effectively targets the T790M resistance mutation, tumors can develop alternative escape pathways. nih.gov Notably, the acquisition of the EGFR C797S mutation has emerged as a significant on-target resistance mechanism, preventing the covalent binding of irreversible inhibitors like AZD9291. amegroups.org

Beyond direct mutations in the EGFR gene, preclinical models have revealed the importance of bypass signaling pathways. These include the activation of the RAS-MAPK pathway, which can occur through various genetic alterations such as NRAS mutations (including the novel E63K mutation), copy number gains in wild-type KRAS or NRAS, and amplification of MAPK1. plos.orgaacrjournals.org Other identified resistance mechanisms involve amplifications of HER2 and MET, as well as mutations in PIK3CA and BRAF. nih.gov

To study these phenomena, researchers are establishing AZD9291-resistant cell lines from EGFR inhibitor-naïve cells. plos.org These models are instrumental in analyzing the molecular changes that confer resistance. For instance, in preclinical settings, chronic exposure of EGFR-mutant cell lines to AZD9291 has led to the development of resistant populations that can be interrogated using next-generation sequencing and proteome profiler arrays to identify the underlying drivers of resistance. plos.orgaacrjournals.org

Interactive Table: Preclinical Resistance Mechanisms to AZD9291

Resistance Mechanism Molecular Alteration Signaling Pathway Reference
On-Target EGFR C797S mutation EGFR amegroups.org
Bypass Pathway HER2 amplification HER2 nih.gov
Bypass Pathway MET amplification MET nih.govplos.org
Bypass Pathway PIK3CA mutation PI3K/AKT nih.gov
Bypass Pathway BRAF mutation MAPK nih.gov
Bypass Pathway NRAS/KRAS mutations/amplification RAS/MAPK plos.orgaacrjournals.org

Exploration of Novel Molecular Targets for Combination Therapies

Given the diverse mechanisms of resistance, a key strategy moving forward is the use of combination therapies. Research is actively exploring novel molecular targets that, when inhibited alongside AZD9291, can overcome or delay the onset of resistance.

Preclinical studies have shown that combining AZD9291 with inhibitors of downstream signaling pathways can be effective. For example, the combination of AZD9291 with a MEK inhibitor, such as selumetinib (B1684332), has been shown to restore sensitivity in AZD9291-resistant cells both in vitro and in vivo. plos.orgaacrjournals.org This is based on the observation that many resistant cells exhibit sustained activation of the ERK signaling pathway, independent of EGFR. plos.org The combination of AZD9291 and selumetinib has been shown to prevent the emergence of resistance in some preclinical models. aacrjournals.org

Other promising combination targets identified through small molecule screens include components of the PI3K/AKT/mTOR pathway. aacrjournals.org The TATTON trial, a Phase Ib study, has explored the combination of AZD9291 with various novel therapeutics, including the MEK inhibitor selumetinib and the MET inhibitor savolitinib (B612288) (AZD6094), in patients with EGFR-mutant NSCLC who have progressed on a prior EGFR-TKI. astrazenecaclinicaltrials.comresearchgate.net

Furthermore, the potential for combining AZD9291 with anti-angiogenic agents is being investigated. These agents target the tumor microenvironment by inhibiting the formation of new blood vessels. mdpi.com Dual inhibition of EGFR and MET is another promising approach, with combinations of osimertinib (B560133) and MET inhibitors showing clinical benefit in patients who develop MET alterations. ascopubs.org

Advanced Preclinical Models for Translational Research

To better predict clinical outcomes and understand the complexities of drug response and resistance, researchers are developing more sophisticated preclinical models. These models aim to more accurately recapitulate the human tumor microenvironment and heterogeneity.

Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts. crownbio.commdpi.com PDX models have been instrumental in evaluating the efficacy of AZD9291 and in studying resistance mechanisms. mdpi.com For instance, PDX models have been used to demonstrate the sensitivity of EGFR-activating mutation models to gefitinib (B1684475). mdpi.com

The development of genetically engineered mouse models (GEMMs) has also been crucial. mdpi.com These models can simulate the development of resistance, such as the emergence of the T790M mutation after treatment with first-generation EGFR inhibitors. mdpi.com Furthermore, GEMMs that recapitulate acquired resistance to osimertinib, such as through MET amplification, have been generated to test the efficacy of combination therapies. mdpi.com

Three-dimensional (3D) spheroid models offer a more tumor-like environment for in vitro studies compared to traditional 2D cell cultures. aacrjournals.org These models have been used to prioritize targets for in vivo validation of combination therapies with AZD9291. aacrjournals.org Additionally, the use of CRISPR-Cas9 gene-editing technology has enabled the creation of clinically relevant cell lines with specific EGFR mutations, such as exon 20 insertions, to assess the efficacy of drugs like AZD9291. crownbio.com

Application of Artificial Intelligence and Machine Learning in AZD9291 Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate and enhance various aspects of AZD9291 research, from target discovery to predicting treatment response.

ML models are also being used to predict patient response to osimertinib beyond the presence of an EGFR mutation. aacrjournals.org By integrating clinical and molecular features with drug structure and functional data, these models can generate a composite biomarker to more accurately stratify patients who are likely to benefit from treatment. aacrjournals.org Furthermore, deep learning approaches are being used to characterize the tumor microenvironment from histopathology images, which may help in predicting responses to therapies. lungcancerstoday.com AI is also being employed in the discovery of new drug-like ligands that could potentially inhibit resistant forms of EGFR. frontiersin.org

Development of Next-Generation Compounds Addressing Current Limitations

Despite the success of AZD9291, the emergence of resistance, particularly through the EGFR C797S mutation, has spurred the development of next-generation EGFR inhibitors. amegroups.orgfrontiersin.org

Fourth-generation EGFR TKIs are being designed to overcome the limitations of third-generation inhibitors. nih.gov These include both ATP-competitive inhibitors and allosteric inhibitors. mdpi.com One such novel fourth-generation EGFR-TKI, BBT-176, has been developed to inhibit EGFR with triple mutations, including C797S. nih.gov Another example is BLU-945, a reversible inhibitor that is active against EGFR with T790M and C797S resistance mutations while sparing the wild-type receptor. mdpi.com

The development of these new compounds is informed by the understanding of resistance mechanisms to AZD9291. The goal is to create inhibitors that can effectively target the evolving forms of the EGFR protein, thereby providing new therapeutic options for patients who have progressed on osimertinib.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.